molecular formula C20H20FN5O2S B11568258 6-(4-fluorophenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-fluorophenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11568258
M. Wt: 413.5 g/mol
InChI Key: LCRKTPXSVTZWDY-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-FLUOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole ring and the subsequent thiadiazine ring closure. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents .

Industrial Production Methods

the general approach would involve optimizing the synthetic route for higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

6-(4-FLUOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

6-(4-FLUOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(4-FLUOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H20FN5O2S

Molecular Weight

413.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20FN5O2S/c1-12-23-24-20-26(12)25-17(14-5-7-15(21)8-6-14)18(29-20)19(27)22-11-13-3-9-16(28-2)10-4-13/h3-10,17-18,25H,11H2,1-2H3,(H,22,27)

InChI Key

LCRKTPXSVTZWDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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